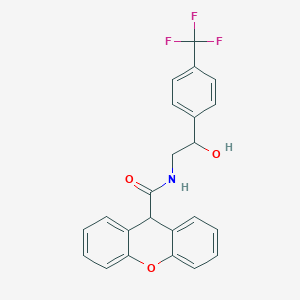

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-9H-xanthene-9-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

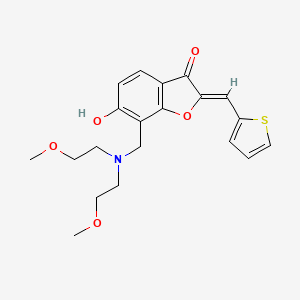

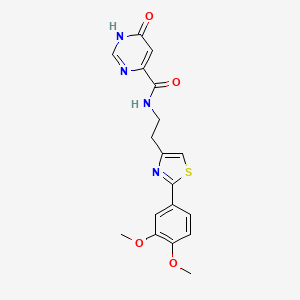

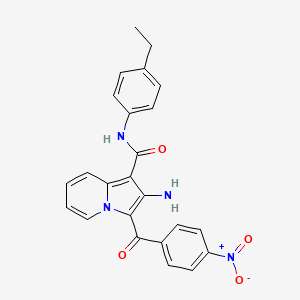

The compound contains a xanthene backbone, which is a tricyclic system consisting of two benzene rings bridged by a pyran ring. It also has a trifluoromethyl group attached to a phenyl ring, which is known to have a strong electron-withdrawing effect. This could potentially influence the reactivity and properties of the compound .

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the electron-withdrawing trifluoromethyl group and the rigid xanthene backbone. The hydroxy group could potentially form hydrogen bonds, influencing its behavior in biological systems .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the trifluoromethyl group and the hydroxy group. The trifluoromethyl group is electron-withdrawing, which could make the compound more reactive towards nucleophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The trifluoromethyl group is highly electronegative, which could influence its polarity and solubility. The hydroxy group could allow for hydrogen bonding, which could influence its boiling point and solubility .Scientific Research Applications

Polyimides and Polyamides Incorporation

- Polyimides with Enhanced Properties : Xanthene dianhydrides, including derivatives similar to the mentioned compound, have been used in the preparation of polyimides. These materials exhibit good mechanical properties, a lower dielectric constant, lower moisture absorption, and a low coefficient of thermal expansion, making them suitable for electronic applications (Trofimenko & Auman, 1994).

- Novel Aromatic Polyamides : Research on novel monomers like 9,9-bis[4-(4-aminophenoxy)phenyl]xanthene has led to the development of polyamides containing xanthene cardo groups. These polymers are amorphous, soluble in polar solvents, and exhibit high glass transition temperatures, suggesting potential applications in materials with specific thermal and solubility requirements (Sheng et al., 2009).

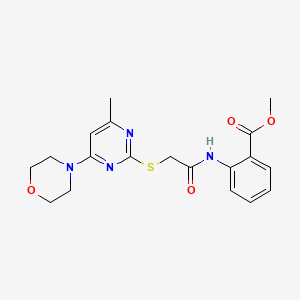

Pharmaceutical Research

- Analgesic Activity Studies : A study on N-(4-Trifluoromethylphenyl)-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide, a closely related compound, showed significant analgesic activity in various experimental models. The study emphasizes the importance of crystal habitus in the biological properties of drug substances (Ukrainets et al., 2019).

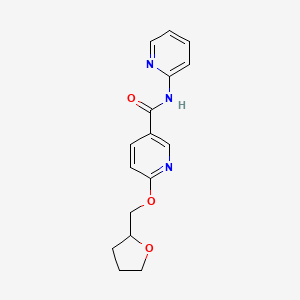

Electrical and Optical Properties

- Optically Transparent Polyamides : Studies have shown that polyamides containing xanthene units and methyl pendant groups, derived from similar compounds, exhibit high transparency, good mechanical properties, and low moisture absorption. These characteristics suggest potential use in optical applications (Guo et al., 2015).

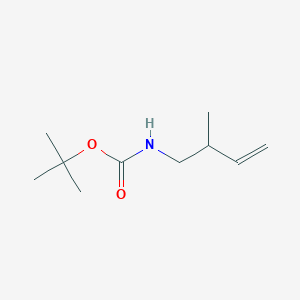

Enantioselective Catalysis

- Enantioselective Lewis Basic Catalysts : l-Piperazine-2-carboxylic acid derived N-formamides, developed from compounds structurally similar to the mentioned chemical, have shown high enantioselectivity as Lewis basic catalysts for hydrosilylation of N-aryl imines. This suggests applications in stereoselective synthesis (Wang et al., 2006).

Future Directions

Properties

IUPAC Name |

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18F3NO3/c24-23(25,26)15-11-9-14(10-12-15)18(28)13-27-22(29)21-16-5-1-3-7-19(16)30-20-8-4-2-6-17(20)21/h1-12,18,21,28H,13H2,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZMTYQEHYKXOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC(C4=CC=C(C=C4)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2590247.png)

![N-[2-(2,4-Diethyl-3-oxopiperazin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2590252.png)

[(2-propyl-1,3-thiazol-4-yl)methyl]amine](/img/structure/B2590263.png)

![Tert-butyl 2-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2590264.png)

![3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)